1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms in the ring. They are considered bioisosteres of oxadiazoles and pyrimidines, which are found in many drugs and biologically active compounds. These compounds have garnered significant attention in scientific research due to their diverse biological activities and potential applications in various fields. [, , , , , , , , , , , , ]
2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of bromine, chlorine, and sulfur within its molecular structure. Its chemical identity is defined by the CAS number 1339475-39-6. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry and agriculture.
The synthesis of 2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole typically involves a multi-step process. A common synthetic route includes the cyclization of thiosemicarbazide with 3,5-dichlorobenzoyl chloride followed by bromination. The bromination can be achieved using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selectivity and yield.
The molecular structure of 2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole features a thiadiazole ring substituted at the second position with a bromine atom and at the fifth position with a 3,5-dichlorophenyl group.
2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole can participate in various chemical reactions:
The reactivity of the compound is influenced by both the electron-withdrawing effects of the dichlorophenyl group and the leaving group ability of the bromine atom.
The mechanism of action for 2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole is largely dependent on its application:
2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole has several notable applications:
The 1,3,4-thiadiazole nucleus represents a privileged scaffold in modern medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities. This five-membered heterocycle contains two nitrogen atoms and one sulfur atom within an electron-deficient aromatic ring system, conferring significant potential for diverse molecular interactions with biological targets. The mesoionic character of certain 1,3,4-thiadiazole derivatives enables exceptional membrane permeability, facilitating efficient cellular uptake and interaction with intracellular targets—a critical advantage for antitumor drug development [4] [6]. This heterocyclic system serves as a bioisostere for pyrimidine, allowing it to mimic nucleobase interactions and disrupt essential processes in rapidly dividing cancer cells, particularly DNA replication and enzyme functions [8].
The structural versatility of the 1,3,4-thiadiazole ring enables rational drug design through targeted substitutions at the C-2 and C-5 positions. Introduction of electron-withdrawing groups (e.g., bromine at C-2) enhances electrophilic character, potentially increasing reactivity with nucleophilic residues in enzyme binding sites. Conversely, aryl substitutions at C-5 (such as 3,5-dichlorophenyl) contribute to hydrophobic interactions within target binding pockets, improving binding affinity and selectivity [1] [2]. This strategic modularity is exemplified in the development of dihydrofolate reductase (DHFR) inhibitors, where 1,3,4-thiadiazole derivatives like compound 20b demonstrated significant binding energy (−1.6 kcal/mol) through interactions with key residues in the enzyme's active site [1].
Table 1: Biological Activities of Key 1,3,4-Thiadiazole-Based Pharmacophores
Targeted Therapeutic Area | Mechanism of Action | Representative Compound | Key Structural Features |
---|---|---|---|
Anticancer Agents | Dihydrofolate reductase inhibition | 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Thiophene at C-5, nitroaryl at N-3 |
Anticancer Agents | Tubulin polymerization inhibition | Cinnamic acid-thiadiazole hybrids | Methoxy-substituted aryl at C-5 |
Kinase Inhibitors | Focal adhesion kinase inhibition | Cinnamamide-thiadiazole derivatives | 1,4-Benzodioxan moiety |
Carbonic Anhydrase Inhibitors | Isozyme-selective inhibition | Bis-sulfonamide-thiadiazole compounds | Sulfonamide groups at C-3 and C-5 |
Recent advances have identified specific 1,3,4-thiadiazole derivatives as potent inhibitors of carbonic anhydrase isoforms (CA-IX and CA-XII), which are overexpressed in hypoxic tumor environments and associated with poor prognosis. Compounds featuring sulfonamide substituents demonstrate nanomolar inhibition constants (23-79 nM against hCA IX), significantly suppressing tumor growth in ex vivo models (GI₅₀ = 0.74–10.0 μg/mL against HCT116, H460, and MCF-7 cell lines) [8]. Similarly, derivatives bearing cinnamamide moieties exhibit dual mechanisms as focal adhesion kinase inhibitors (FAK; EC₅₀ = 10.79 μM) and antiproliferative agents against hepatocellular carcinoma (EC₅₀ = 10.28 μg/mL against HEPG2) [8]. These targeted approaches highlight the scaffold's adaptability in addressing diverse oncogenic pathways while maintaining favorable drug-like properties.
The structural architecture of 2-bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole integrates two pharmacologically significant elements: 1) a bromine atom at the C-2 position, and 2) a 3,5-dichlorophenyl group at C-5. This combination creates a distinct electronic profile that differentiates it from simpler phenyl-substituted analogues. The bromine atom serves as both a versatile synthetic handle for further derivatization (e.g., via Suzuki-Miyaura cross-coupling) and a modulator of electron density within the thiadiazole ring [7]. Simultaneously, the symmetrical 3,5-dichloro substitution pattern on the phenyl ring enhances lipophilicity and introduces steric constraints that potentially favor selective interactions with hydrophobic enzyme pockets.
Structure-activity relationship (SAR) studies of related compounds reveal critical determinants of antiproliferative efficacy. Analogues featuring halogenated aryl groups at C-5 consistently demonstrate enhanced cytotoxicity across diverse cancer cell lines. For instance, 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole exhibits selective activity against human tumor cell lines, while 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole displays broad-spectrum activity against breast (T47D), colon (HT-29), and leukemia (Jurkat) carcinomas [8]. The position and nature of halogen substituents significantly influence potency, with meta-chloro groups often conferring superior activity compared to ortho- or para-substituted analogues due to optimized spatial orientation within target binding sites.
Table 2: Cytotoxic Profile of Structural Analogues Against Cancer Cell Lines
Compound | Structural Features | Cancer Cell Line (IC₅₀/EC₅₀) | Potency Range | Primary Mechanism |
---|---|---|---|---|
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | Thiophene at C-5, nitroaryl at N-3 | HepG-2: 4.37±0.7 μM; A-549: 8.03±0.5 μM | Low micromolar | DHFR inhibition |
Cinnamic acid-thiadiazole hybrid 22 | Dimethoxy-substituted aryl | MCF-7: 0.28 μg/mL; A549: 0.52 μg/mL | Sub-micromolar | Tubulin polymerization inhibition |
2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (23) | Chloroaniline, dihydroxyphenyl | T47D, HT-29, FTC-238, P19, Jurkat | Variable by cell line | Multi-targeted |
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide (21) | Dihydrothiadiazole, acetyl | SK-MEL-2: 4.27 µg/mL | Low micromolar | Not fully elucidated |
Molecular hybridization strategies have yielded potent analogues by combining the 1,3,4-thiadiazole core with other bioactive pharmacophores. Compounds featuring benzofuro[3,2-d]pyrimidine-thiadiazole conjugates demonstrate remarkable antiproliferative activity against prostate cancer (PC3) cell lines (89.2% growth inhibition at 10 μM/mL) [8]. Similarly, fluorinated pyrazolo[3,4-d]pyrimidine-thiadiazole hybrids exhibit superior activity to doxorubicin against leukemia (HL-60) cells, particularly when incorporating trifluoromethyl groups that enhance both lipophilicity and metabolic stability [8]. These structural innovations underscore the significance of the bromo-dichlorophenyl-thiadiazole motif as a valuable template for further optimization in anticancer drug discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1